molecular formula C18H29BrMgO B15168792 magnesium;dodecoxybenzene;bromide CAS No. 887604-93-5

magnesium;dodecoxybenzene;bromide

Cat. No.: B15168792
CAS No.: 887604-93-5
M. Wt: 365.6 g/mol
InChI Key: WEHYAEUBOXPOOM-UHFFFAOYSA-M
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Description

Magnesium;dodecoxybenzene;bromide is an organomagnesium compound that falls under the category of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound consists of a magnesium atom bonded to a bromide ion and a dodecoxybenzene group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;dodecoxybenzene;bromide can be synthesized through the reaction of magnesium metal with dodecoxybenzene bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

Mg+C12H25C6H4BrC12H25C6H4MgBr\text{Mg} + \text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{Br} \rightarrow \text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{MgBr} Mg+C12​H25​C6​H4​Br→C12​H25​C6​H4​MgBr

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors equipped with efficient stirring mechanisms to ensure complete reaction of the magnesium metal with the organic halide. The process is optimized to minimize the formation of by-products and to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Magnesium;dodecoxybenzene;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

    Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Hydrocarbons: Result from coupling reactions with alkyl halides.

Scientific Research Applications

Magnesium;dodecoxybenzene;bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: Utilized in the preparation of polymers and advanced materials.

    Catalysis: Acts as a catalyst in various organic reactions.

Mechanism of Action

The mechanism by which magnesium;dodecoxybenzene;bromide exerts its effects involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack by the organic group.

Comparison with Similar Compounds

Similar Compounds

    Magnesium Bromide: A simpler compound with similar reactivity but lacks the organic group.

    Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of dodecoxybenzene.

Uniqueness

Magnesium;dodecoxybenzene;bromide is unique due to its long alkyl chain, which can impart different solubility and reactivity characteristics compared to simpler Grignard reagents. This makes it particularly useful in the synthesis of long-chain organic molecules and specialized materials.

Properties

CAS No.

887604-93-5

Molecular Formula

C18H29BrMgO

Molecular Weight

365.6 g/mol

IUPAC Name

magnesium;dodecoxybenzene;bromide

InChI

InChI=1S/C18H29O.BrH.Mg/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18;;/h12-13,15-16H,2-10,14,17H2,1H3;1H;/q-1;;+2/p-1

InChI Key

WEHYAEUBOXPOOM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

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